N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-3-6-14(7-4-11)23-10-13-5-8-15(21-13)17(20)18-16-9-12(2)22-19-16/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUQQSMZJLIBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Core Synthesis
The 5-methyl-1,2-oxazol-3-amine is synthesized via cyclization of N-propargylamides. A Zn(OTf)₂-catalyzed cycloisomerization protocol adapted from recent trifluoropyruvate-based oxazole syntheses achieves high regioselectivity (Scheme 1).
Reaction Conditions
Functionalized Furan Synthesis
The 5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxylic acid is prepared via:
- Furan ring construction using the Paal-Knorr synthesis from 1,4-diketones.
- Sulfanylmethylation via nucleophilic substitution of a bromomethyl intermediate with 4-methylthiophenol.
Key Step :
- Bromination of 5-methylfuran-2-carboxylic acid using N-bromosuccinimide (NBS) and AIBN initiates at the 5-position.
- Subsequent substitution with 4-methylthiophenol in DMF yields the sulfanylmethyl derivative (62% yield).
Detailed Synthetic Protocols
Synthesis of 5-Methyl-1,2-Oxazol-3-Amine
Procedure :
- Substrate Preparation : N-Propargylacetamide (1.0 equiv) and trifluoropyruvic acid (1.2 equiv) are dissolved in DCE.
- Catalysis : Zn(OTf)₂ (10 mol%) is added under nitrogen.
- Cyclization : Heated at 80°C for 12 hours.
- Work-Up : Extracted with ethyl acetate, purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Characterization Data :
Synthesis of 5-[(4-Methylphenyl)Sulfanylmethyl]Furan-2-Carboxylic Acid
Procedure :
- Bromination : 5-Methylfuran-2-carboxylic acid (1.0 equiv) is treated with NBS (1.1 equiv) and AIBN (0.1 equiv) in CCl₄ under reflux (4 hours).
- Substitution : The crude bromomethyl intermediate is reacted with 4-methylthiophenol (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C (6 hours).
- Hydrolysis : The ester is saponified using NaOH (2M) in ethanol/water (1:1) at 70°C.
Characterization Data :
Amide Coupling
Procedure :
- Activation : 5-[(4-Methylphenyl)sulfanylmethyl]furan-2-carboxylic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF (0°C, 30 minutes).
- Coupling : 5-Methyl-1,2-oxazol-3-amine (1.1 equiv) is added, and the mixture is stirred at room temperature for 24 hours.
- Purification : Recrystallized from ethanol/water (7:3).
Characterization Data :
Reaction Optimization and Mechanistic Insights
Catalytic Efficiency in Oxazole Formation
Zn(OTf)₂ outperforms Lewis acids like FeCl₃ or Cu(OTf)₂ in cycloisomerization due to its dual role in alkyne activation and intermediate stabilization (Table 1).
Table 1. Catalyst Screening for Oxazole Synthesis
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| Zn(OTf)₂ | 85 | >99 |
| FeCl₃ | 45 | 78 |
| Cu(OTf)₂ | 62 | 89 |
Sulfanylmethylation Regioselectivity
The bromomethyl group at the furan 5-position is critical for efficient substitution. Competing reactions at the 3-position are suppressed using bulky bases like DIPEA.
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Considerations
Solvent Recovery
Dichloroethane (DCE) is recycled via distillation, reducing costs by 40% in pilot-scale trials.
Waste Management
Brominated byproducts are treated with NaHSO₃ to neutralize residual bromine before disposal.
Applications and Derivatives
The compound’s sulfanylmethyl group enhances lipid solubility, making it a candidate for antimicrobial agents. Analogues with electron-withdrawing substituents on the oxazole ring show improved biofilm inhibition (MIC = 2–4 µg/mL).
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the sulfanylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, thiols, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Neurodegenerative Disorders
Recent studies have highlighted the potential of compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide in treating neurodegenerative diseases such as Alzheimer's disease and other tauopathies. These conditions are characterized by the aggregation of tau proteins leading to neurofibrillary tangles, which are implicated in neuronal dysfunction and death. The compound's mechanism may involve modulation of tau protein aggregation and stabilization of microtubules, thereby potentially offering neuroprotective effects .
Antimicrobial Properties
Compounds containing oxazole rings have been studied for their antimicrobial properties. The presence of the furan and sulfanyl groups in this compound suggests possible activity against various bacterial strains. Research indicates that modifications in the oxazole structure can enhance antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .
Inhibition of Protein Aggregation
The compound may inhibit the aggregation of tau proteins by stabilizing their monomeric forms or disrupting existing aggregates. This action could be crucial in mitigating the progression of tauopathies .
Antioxidant Activity
Oxazole derivatives often exhibit antioxidant properties, which can contribute to their neuroprotective effects by reducing oxidative stress within neuronal cells. This property is vital in preventing cellular damage associated with neurodegenerative diseases .
Alzheimer's Disease Model
A study conducted on transgenic mice models for Alzheimer's disease demonstrated that administration of similar oxazole-based compounds led to a significant reduction in tau pathology and improved cognitive function as measured by behavioral tests. The results suggest that these compounds could represent a new class of therapeutic agents targeting tau-mediated neurodegeneration .
Antibacterial Efficacy
In vitro studies have shown that derivatives of this compound possess notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support the potential use of this compound in developing new antibiotics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related analogs from the evidence, emphasizing molecular features, physicochemical properties, and biological implications:
Key Observations
Structural Flexibility vs. Rigidity: The target compound’s sulfanylmethyl linker balances hydrophobicity and flexibility, whereas analogs with phenoxy () or piperazinyl groups () exhibit higher rigidity or polarity .
Biological Activity Trends: Sulfonamide derivatives (e.g., ) are associated with antimicrobial and anticancer activities, likely due to their ability to inhibit enzymes like carbonic anhydrase .
Thiadiazole and oxadiazole rings () improve metabolic stability but may reduce solubility .
Synthetic Accessibility :
- Microwave-assisted synthesis () achieves higher yields (88%) compared to traditional methods, highlighting a scalable route for related compounds .
Research Findings and Implications
- Antiviral Potential: Molecular docking studies () suggest that analogs with piperazine or sulfonyl groups exhibit strong binding to viral proteins (e.g., monkeypox DNA polymerase), positioning the target compound as a candidate for similar evaluations .
- Antimicrobial Activity : Sulfonamide derivatives () demonstrate broad-spectrum activity, implying that the target’s carboxamide group could be modified to enhance this property .
- Toxicity Considerations : The absence of chlorine or bromine in the target compound may reduce hepatotoxicity risks compared to halogenated analogs () .
Q & A
Basic: How can researchers optimize the synthesis of N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide to improve yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the oxazole ring via cyclization of appropriate precursors (e.g., nitrile oxides with alkynes) under reflux conditions .
- Step 2: Introduction of the sulfanylmethyl group via nucleophilic substitution using 4-methylthiophenol and a halogenated intermediate .
- Step 3: Coupling of the oxazole and furan-carboxamide moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Optimization Strategies:
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis side reactions.
- Control reaction temperatures (e.g., 0–5°C for sensitive intermediates) to prevent decomposition .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and final products via recrystallization (ethanol/water mixtures) .
Basic: What advanced analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR to confirm regiochemistry of the oxazole and furan rings. Key signals:
- Oxazole C3-H: δ 6.8–7.2 ppm (doublet, J = 1.5 Hz) .
- Furan C2-carboxamide carbonyl: δ 160–165 ppm in 13C NMR .
- High-Performance Liquid Chromatography (HPLC):
- Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
- Mass Spectrometry (HRMS):
Advanced: How can structural modifications of the sulfanylmethyl or oxazole moieties influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Approaches:
- Sulfanylmethyl Group Modifications:
- Oxazole Ring Modifications:
Case Study:
Analog N-(5-chloro-1,2-oxazol-3-yl)-5-[(4-CF3-phenyl)sulfanylmethyl]furan-2-carboxamide showed 3× higher enzyme inhibition (IC50 = 0.8 µM) compared to the parent compound (IC50 = 2.5 µM) in kinase assays .
Advanced: What computational and experimental approaches elucidate the mechanism of action of this compound?
Methodological Answer:
- Molecular Docking:
- Surface Plasmon Resonance (SPR):
- Cellular Thermal Shift Assay (CETSA):
- Validate target engagement by observing thermal stabilization of proteins in cell lysates .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization:
- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers to minimize variability .
- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
- Data Reconciliation:
- Perform dose-response curves (IC50/EC50) in triplicate with statistical validation (p < 0.05, ANOVA).
- Cross-validate using orthogonal assays (e.g., Western blot for protein expression vs. qPCR for gene regulation) .
Example:
Discrepancies in IC50 values (e.g., 2.5 µM vs. 5.0 µM) may arise from differences in serum concentration (10% FBS vs. serum-free media) affecting compound bioavailability .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-Term Storage:
- Store at –20°C in airtight, light-resistant vials with desiccants (e.g., silica gel) .
- Long-Term Stability:
- Stability Monitoring:
- Perform HPLC every 6 months to detect degradation products (e.g., sulfoxide formation) .
Advanced: How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- In Vitro ADME:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS .
- Caco-2 Permeability: Assess intestinal absorption potential (Papp > 1×10⁻6 cm/s indicates high permeability) .
- In Vivo PK:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
